Cas no 87549-39-1 (Fenoldopam 8-Sulfate)

Fenoldopam 8-Sulfate 化学的及び物理的性質
名前と識別子
-
- 9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl hydrogen sulfate
- [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate
- Fenoldopam 8-sulfate
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, 8-(hydrogen sulfate)
- DTXSID401007629
- SKF 87782;
- 87549-39-1
- Fenoldopam 8-Sulfate
-
- インチ: InChI=1S/C16H16ClNO6S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(16(15)20)24-25(21,22)23/h1-4,7,13,18-20H,5-6,8H2,(H,21,22,23)
- InChIKey: KIMBJLCPZPHHRD-UHFFFAOYSA-N
- ほほえんだ: C1CNCC(C2=CC(=C(C(=C21)Cl)O)OS(=O)(=O)O)C3=CC=C(C=C3)O
計算された属性
- せいみつぶんしりょう: 385.0386861Da
- どういたいしつりょう: 385.0386861Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 124Ų
Fenoldopam 8-Sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F248810-10mg |
Fenoldopam 8-Sulfate |
87549-39-1 | 10mg |
$1194.00 | 2023-05-18 | ||
TRC | F248810-1mg |
Fenoldopam 8-Sulfate |
87549-39-1 | 1mg |
$155.00 | 2023-05-18 | ||
TRC | F248810-5mg |
Fenoldopam 8-Sulfate |
87549-39-1 | 5mg |
$620.00 | 2023-05-18 | ||
TRC | F248810-100mg |
Fenoldopam 8-Sulfate |
87549-39-1 | 100mg |
$ 9200.00 | 2023-09-07 |
Fenoldopam 8-Sulfate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
Fenoldopam 8-Sulfateに関する追加情報
Fenoldopam 8-Sulfate: A Comprehensive Overview
Fenoldopam 8-sulfate, also known by its CAS number 87549-39-1, is a pharmacologically active compound that has garnered significant attention in the field of cardiovascular research. This compound is a derivative of fenoldopam, a selective dopamine D1 receptor agonist, and is widely studied for its potential therapeutic applications in the management of hypertension and other cardiovascular conditions. The addition of the sulfate group in fenoldopam 8-sulfate enhances its pharmacokinetic properties, making it a promising candidate for clinical use.
The chemical structure of fenoldopam 8-sulfate is characterized by a benzene ring with a hydroxyl group at position 3 and an aminoethyl group at position 4. The sulfate group is attached to the hydroxyl group at position 8, which is crucial for its solubility and bioavailability. This structural modification ensures that fenoldopam 8-sulfate can effectively cross cellular membranes and bind to dopamine receptors, thereby exerting its therapeutic effects.
Recent studies have highlighted the role of fenoldopam 8-sulfate in modulating intracellular signaling pathways. By activating dopamine D1 receptors, this compound promotes vasodilation and reduces peripheral vascular resistance, which are critical mechanisms for lowering blood pressure. Preclinical research has demonstrated that fenoldopam 8-sulfate exhibits potent antihypertensive effects in animal models, with minimal adverse effects on heart rate or renal function.
One of the most notable advancements in fenoldopam 8-sulfate research is its application in the treatment of resistant hypertension. Clinical trials have shown that this compound can effectively lower blood pressure in patients who do not respond adequately to conventional antihypertensive therapies. Its ability to selectively target dopamine receptors makes it a unique option in the management of this challenging condition.
In addition to its antihypertensive effects, fenoldopam 8-sulfate has been investigated for its potential role in protecting against ischemic heart disease. Studies have shown that this compound can improve coronary blood flow and reduce myocardial ischemia reperfusion injury, making it a promising agent for cardioprotection.
The synthesis of fenoldopam 8-sulfate involves a multi-step process that includes the oxidation of an appropriate precursor followed by sulfation. Researchers have optimized this process to improve yield and purity, ensuring that the compound meets pharmaceutical standards. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and quality of fenoldopam 8-sulfate.
From a pharmacokinetic perspective, fenoldopam 8-sulfate demonstrates favorable absorption and distribution properties. Oral administration results in rapid absorption, with peak plasma concentrations achieved within one hour. The compound has a moderate half-life, allowing for once-daily dosing in clinical settings. Its metabolism primarily occurs via hepatic pathways, with minimal risk of drug-drug interactions.
Toxicological studies have revealed that fenoldopam 8-sulfate has a wide safety margin. Acute and chronic toxicity tests indicate that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. These findings further support its potential as a safe and effective therapeutic agent.
Looking ahead, ongoing research is focused on exploring the long-term efficacy and safety of fenoldopam 8-sulfate in large-scale clinical trials. Investigators are also investigating its potential applications in other cardiovascular conditions, such as heart failure and pulmonary hypertension. The development of sustained-release formulations could further enhance its therapeutic profile by improving patient compliance.
In conclusion, fenoldopam 8-sulfate represents a significant advancement in the field of cardiovascular pharmacology. Its unique mechanism of action, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for the treatment of hypertension and related conditions. As research continues to uncover new insights into its therapeutic potential, fenoldopam 8-sulfate holds the promise of becoming an integral component of modern cardiovascular therapy.
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